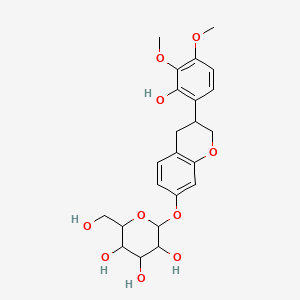
Astraisoflavan-7-O-beta-D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Astraisoflavan-7-O-beta-D-glucoside is a naturally occurring compound found in the plant Astragalus. It is a beta-D-glucoside derivative of isoflavan, characterized by its hydroxy and methoxy substitutions. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Astraisoflavan-7-O-beta-D-glucoside typically involves the extraction of isoflavans from Astragalus species. The process includes solvent extraction, followed by purification through crystallization . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction techniques but on a larger scale. Techniques such as microwave-assisted extraction and ultrasonic extraction are employed to enhance yield and efficiency . These methods are optimized to maintain the integrity of the compound while ensuring high purity.
Chemical Reactions Analysis
Types of Reactions
Astraisoflavan-7-O-beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and can be used in various applications .
Scientific Research Applications
Astraisoflavan-7-O-beta-D-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glucosides.
Biology: The compound is studied for its role in modulating cellular functions and signaling pathways.
Medicine: Research has shown its potential in anti-inflammatory and antioxidant therapies.
Mechanism of Action
The mechanism of action of Astraisoflavan-7-O-beta-D-glucoside involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: The compound modulates lymphocyte function and inhibits the release of pro-inflammatory cytokines.
Antioxidant Properties: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative stress.
Molecular Targets: The primary targets include inflammatory mediators and oxidative stress markers.
Comparison with Similar Compounds
Astraisoflavan-7-O-beta-D-glucoside is unique due to its specific substitutions and glycosylation pattern. Similar compounds include:
Calycosin-7-O-beta-D-glucoside: Another glucoside derivative with similar anti-inflammatory properties.
Formononetin: An isoflavone with antioxidant and anti-inflammatory activities.
Ononin: A glucoside of formononetin, known for its biological activities.
These compounds share structural similarities but differ in their specific substitutions and biological activities, making this compound a distinct and valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHOGLPTLQBGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














